Cas no 924626-68-6 (2-Chloro-3,4-difluorobenzonitrile)
2-Chloro-3,4-difluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3,4-difluorobenzonitrile
- PS-18169
- SY270096
- 924626-68-6
- DTXSID10617002
- MFCD18415559
- ZEDHGLPKGLHFKA-UHFFFAOYSA-N
- SCHEMBL3333071
- CL9583
- Benzonitrile, 2-chloro-3,4-difluoro-
- DB-330030
-
- MDL: MFCD18415559
- Inchi: 1S/C7H2ClF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H
- InChI Key: ZEDHGLPKGLHFKA-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CC=1C#N)F)F
Computed Properties
- Exact Mass: 172.9843831g/mol
- Monoisotopic Mass: 172.9843831g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 23.8Ų
2-Chloro-3,4-difluorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013032059-250mg |
2-Chloro-3,4-difluorobenzonitrile |
924626-68-6 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A013032059-500mg |
2-Chloro-3,4-difluorobenzonitrile |
924626-68-6 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A013032059-1g |
2-Chloro-3,4-difluorobenzonitrile |
924626-68-6 | 97% | 1g |
$1475.10 | 2023-08-31 | |
| Chemenu | CM156786-5g |
2-chloro-3,4-difluorobenzonitrile |
924626-68-6 | 95% | 5g |
$376 | 2021-06-17 | |
| Chemenu | CM156786-10g |
2-chloro-3,4-difluorobenzonitrile |
924626-68-6 | 95% | 10g |
$627 | 2021-06-17 | |
| Chemenu | CM156786-25g |
2-chloro-3,4-difluorobenzonitrile |
924626-68-6 | 95% | 25g |
$1128 | 2021-06-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217663-1g |
2-Chloro-3,4-difluorobenzonitrile |
924626-68-6 | 98% | 1g |
¥1087.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217663-5g |
2-Chloro-3,4-difluorobenzonitrile |
924626-68-6 | 98% | 5g |
¥4698.00 | 2024-04-25 | |
| A2B Chem LLC | AI61831-5g |
2-Chloro-3,4-difluorobenzonitrile |
924626-68-6 | 95% | 5g |
$249.00 | 2024-07-18 | |
| A2B Chem LLC | AI61831-10g |
2-Chloro-3,4-difluorobenzonitrile |
924626-68-6 | 95% | 10g |
$369.00 | 2024-07-18 |
2-Chloro-3,4-difluorobenzonitrile Suppliers
2-Chloro-3,4-difluorobenzonitrile Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 2-Chloro-3,4-difluorobenzonitrile
Professional Introduction to 2-Chloro-3,4-difluorobenzonitrile (CAS No. 924626-68-6)
2-Chloro-3,4-difluorobenzonitrile (CAS No. 924626-68-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This compound, featuring a chloro and two fluorine substituents on a benzene ring with a nitrile group, presents a versatile platform for further chemical modifications and functionalization.
The< strong>nitrile group in the molecular structure of 2-Chloro-3,4-difluorobenzonitrile plays a crucial role in its reactivity. Nitriles are well-known for their ability to participate in various chemical reactions, including nucleophilic addition, hydrolysis to carboxylic acids, and reduction to primary amines. These transformations make 2-Chloro-3,4-difluorobenzonitrile a valuable intermediate in the synthesis of more complex molecules.
The presence of both< strong>chloro and< strong>fluoro substituents on the benzene ring introduces additional reactivity and electronic effects that can be exploited in medicinal chemistry. The chloro group can undergo nucleophilic substitution reactions, while the fluorine atoms can influence the electronic properties of the ring, affecting its binding affinity to biological targets. This combination makes 2-Chloro-3,4-difluorobenzonitrile an attractive candidate for designing novel pharmacophores.
In recent years, there has been growing interest in the development of fluorinated compounds for their enhanced metabolic stability and bioavailability. The< strong>fluoro substituents in 2-Chloro-3,4-difluorobenzonitrile contribute to these desirable properties, making it a promising building block for drug discovery efforts. Several studies have demonstrated the utility of fluorinated benzonitriles in the synthesis of active pharmaceutical ingredients (APIs) with improved pharmacokinetic profiles.
One notable application of 2-Chloro-3,4-difluorobenzonitrile is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By modifying the< strong>nitrile group and other functional groups on the benzene ring, researchers have been able to develop potent inhibitors targeting specific kinases. These inhibitors have shown promise in preclinical studies and are being evaluated for their potential as therapeutic agents.
The< strong>chloro substituent also contributes to the versatility of 2-Chloro-3,4-difluorobenzonitrile in medicinal chemistry. It can be easily displaced by various nucleophiles, allowing for the introduction of diverse functional groups into the molecule. This property has been exploited in the synthesis of heterocyclic compounds, which are known to exhibit a wide range of biological activities.
In addition to its pharmaceutical applications, 2-Chloro-3,4-difluorobenzonitrile has shown potential in agrochemical research. Fluorinated compounds are often used in the development of pesticides and herbicides due to their improved efficacy and environmental stability. The unique structure of 2-Chloro-3,4-difluorobenzonitrile makes it a suitable candidate for designing novel agrochemicals that target specific pests while minimizing environmental impact.
The synthesis of 2-Chloro-3,4-difluorobenzonitrile typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions on pre-existing benzene derivatives followed by nitrile formation. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce fluorine atoms into the molecular framework.
The< strong>CAS No. 924626-68-6 provides a unique identifier for this compound, ensuring accurate tracking and documentation in research and industrial settings. This standardized numbering system is essential for regulatory compliance and facilitates efficient communication among scientists worldwide.
Ongoing research continues to explore new applications and synthetic methodologies for 2-Chloro-3,4-difluorobenzonitrile. Innovations in synthetic chemistry and computational modeling are expected to further enhance its utility in drug discovery and material science. As our understanding of molecular interactions grows, compounds like 2-Chloro-3,4-difluorobenzonitrile will undoubtedly play a pivotal role in shaping the future of chemical biology.
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